[(2-Fluoro-6-methoxyphenyl)methyl](methyl)aminehydrochloride
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Overview
Description
(2-Fluoro-6-methoxyphenyl)methylaminehydrochloride is a chemical compound with a molecular formula of C8H11ClFNO It is known for its unique structural properties, which include a fluorine atom and a methoxy group attached to a benzene ring, along with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-methoxyphenyl)methylaminehydrochloride typically involves the reaction of 2-fluoro-6-methoxybenzyl chloride with methylamine in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (2-Fluoro-6-methoxyphenyl)methylaminehydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-methoxyphenyl)methylaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
(2-Fluoro-6-methoxyphenyl)methylaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-6-methoxyphenyl)methylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-6-methoxyphenyl)methylsulfane
- (2-Fluoro-6-methoxyphenyl)methylamine
- (2-Fluoro-6-methoxyphenyl)methylether
Uniqueness
(2-Fluoro-6-methoxyphenyl)methylaminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C9H13ClFNO |
---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
1-(2-fluoro-6-methoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-11-6-7-8(10)4-3-5-9(7)12-2;/h3-5,11H,6H2,1-2H3;1H |
InChI Key |
FHMAMWLLUUHQCW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC=C1F)OC.Cl |
Origin of Product |
United States |
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